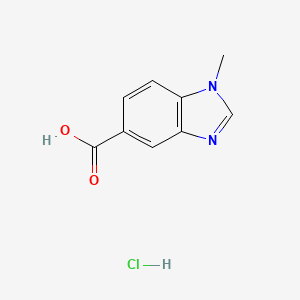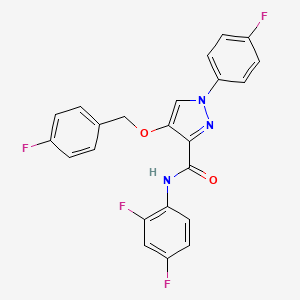![molecular formula C23H14Cl2F3N5 B2985455 N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872206-36-5](/img/structure/B2985455.png)
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H14Cl2F3N5 and its molecular weight is 488.3. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and tested for their in vivo H(1)-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This research demonstrates the potential of triazoloquinazolinones as new classes of antihistamines with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008).
Adenosine Receptor Antagonists : Studies on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have shown high affinity and selectivity for human A3 receptor subtypes, highlighting their potential as selective adenosine receptor modulators (Kim, Ji, & Jacobson, 1996).
Antimicrobial and Nematicidal Agents : Synthesis and evaluation of triazoloquinazolinylthiazolidinones have demonstrated significant antimicrobial and nematicidal properties, suggesting their use as potent agents in addressing microbial infections and nematode infestations (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity : Research into triazolo[4,3-a]quinazolin-5(6H)-ones has identified compounds with potent benzodiazepine binding activity, which could serve as leads for the development of novel anticancer agents. These studies also highlight the importance of the 2-substituent and ring substitution in modifying biological activity (Francis et al., 1991).
Drug Development Potential
Antidepressant and Antitumor Agents : Some 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown to reduce immobility in behavioral despair models in rats upon acute administration, indicating their potential as rapid-acting antidepressant agents. Moreover, these compounds have shown to bind avidly to adenosine A1 and A2 receptors, which may correlate with their antidepressant effects (Sarges et al., 1990).
Tubulin Polymerization Inhibitors : A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as analogues to the vascular disrupting agent CA-4, were tested for their tubulin polymerization and growth inhibitory activities. The research identified potent inhibitors of tubulin assembly with significant anticancer activity, suggesting their role as potential vascular disrupting agents in cancer therapy (Driowya et al., 2016).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F3N5/c24-16-9-8-14(18(25)11-16)12-29-21-17-6-1-2-7-19(17)33-22(30-21)20(31-32-33)13-4-3-5-15(10-13)23(26,27)28/h1-11H,12H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHVACKMBWJTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

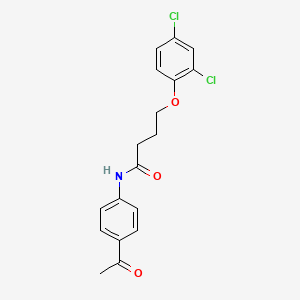
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)

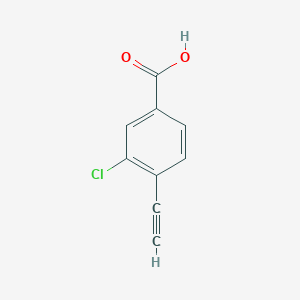
![Thieno[3,2-b]furan](/img/structure/B2985385.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
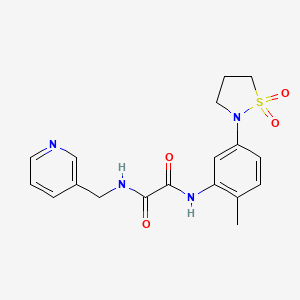
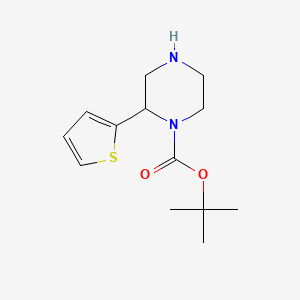
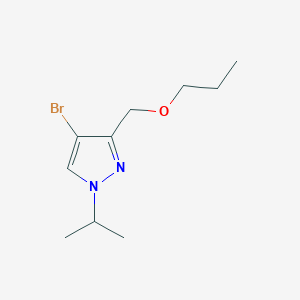
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)
